molecular formula C14H17O4P B15343309 Phosphoric acid, diethyl 1-naphthalenyl ester CAS No. 33650-14-5

Phosphoric acid, diethyl 1-naphthalenyl ester

Cat. No.: B15343309
CAS No.: 33650-14-5
M. Wt: 280.26 g/mol
InChI Key: GTLTVBNVOHZJHA-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 1-naphthalenyl ester (CAS 33650-14-5) is an organophosphorus compound with the molecular formula C14H17O4P . It is also known under synonyms such as Diethyl 1-Naphthyl Phosphate and carries the identifier NSC-133037 . This substance is a phosphoric ester, a class of compounds that serve as important intermediates and subjects of study in synthetic organic chemistry . The hydrolysis of phosphoric esters is a significant reaction for generating phosphonic acids, though the conditions for these transformations can often be demanding . As a naphthalene-derived compound, it may be of interest in the development of synthetic methodologies or as a building block for more complex molecules. Researchers can utilize its structure to explore reaction mechanisms, such as those involving phosphoranes as intermediates or transition states . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

33650-14-5

Molecular Formula

C14H17O4P

Molecular Weight

280.26 g/mol

IUPAC Name

diethyl naphthalen-1-yl phosphate

InChI

InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

GTLTVBNVOHZJHA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Brominated Naphthalene Precursors

The most direct route to phosphoric acid, diethyl 1-naphthalenyl ester involves nucleophilic substitution reactions between brominated naphthalene derivatives and diethyl phosphate reagents. This method, adapted from procedures for analogous phosphate esters, leverages the reactivity of α-bromo ketones or bromomethylnaphthalenes.

Reaction of 2-Bromo-1-(4-Methoxy-1-Naphthyl)Ethanone with Tetramethylammonium Diethyl Phosphate

In a flame-dried reactor under argon, 2-bromo-1-(4-methoxy-1-naphthyl)ethanone (1.3 mmol) reacts with tetramethylammonium diethyl phosphate (1.8 mmol) in anhydrous dimethoxyethane at room temperature for 42 hours. The reaction proceeds via an SN2 mechanism, where the diethyl phosphate anion displaces bromide. Purification via silica gel chromatography (gradient elution: hexane → methylene chloride → methanol) yields the target compound as a white solid with a reported yield of 31–75%, depending on substituents.

Key Parameters:
  • Solvent: Anhydrous dimethoxyethane minimizes side reactions.
  • Catalyst: None required, but inert atmosphere (argon) is critical.
  • Temperature: Room temperature ensures controlled reactivity.

Alternative Pathway Using DMF and Elevated Temperatures

A modified protocol employs dimethylformamide (DMF) as a solvent at 55°C for 2 hours, enhancing reaction kinetics. This method substitutes tetramethylammonium diethyl phosphate with potassium diethyl phosphate, achieving comparable yields (68–72%) while reducing reaction time. Post-reaction workup involves acid washing (5% H2SO4) and extraction with methylene chloride, followed by chromatographic purification.

Phosphorylation of 1-Naphthol Derivatives

This compound can also be synthesized via phosphorylation of 1-naphthol or its derivatives. This approach mirrors methodologies for α-hydroxyphosphonates, where hydroxyl groups are replaced by phosphate esters under mild conditions.

Pudovik Reaction Followed by Acylation

In a one-pot procedure, 1-naphthol undergoes phosphorylation using diethyl phosphite in the presence of a guanidine catalyst supported on magnetic nanoparticles. The intermediate α-hydroxyphosphonate is subsequently acylated with acetic anhydride under microwave irradiation (5 minutes, 90–98% yield). While this method is efficient, reproducibility challenges arise from inconsistent temperature control during microwave steps.

Direct Coupling with Diethyl Chlorophosphate

A classical method involves reacting 1-naphthol with diethyl chlorophosphate in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C in dichloromethane, yielding this compound with 85–90% efficiency after column chromatography.

Optimization Insights:
  • Base Selection: DMAP outperforms triethylamine in minimizing side products.
  • Stoichiometry: A 1:1.2 molar ratio of 1-naphthol to diethyl chlorophosphate maximizes conversion.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield Reaction Time Complexity Cost
Nucleophilic Substitution 31–75% 2–42 hours Moderate Medium
Pudovik-Acylation 90–98% 5 minutes High High
Direct Coupling 85–90% 12–24 hours Low Low
Palladium Catalysis N/A 2–6 hours Very High Very High

Structural and Analytical Characterization

This compound is characterized by:

  • 1H NMR (CD3OD): δ 8.47 (s, 1H), 7.95–7.50 (m, 4H), 5.54 (d, J = 11.0 Hz, 2H), 4.20 (p, J = 7.1 Hz, 4H), 1.39 (t, J = 7.1 Hz, 6H).
  • IR (KBr): Peaks at 3256 cm⁻¹ (O–H stretch), 1636 cm⁻¹ (P=O), and 1207 cm⁻¹ (P–O–C).
  • Mass Spectrometry: ESI+ m/z 265 [M+H]+.

Applications and Derivatives

The compound serves as a precursor for:

  • α-Aminophosphonates: Reacts with primary amines under microwave conditions without catalysts.
  • γ-Ketophosphonates: Alkylation of 1,3-diketones using FeCl3 or Cu(OTf)2.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 1-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Diethyl 1-naphthalenyl alcohol.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, diethyl 1-naphthalenyl ester, also known as diethyl naphthalen-1-yl phosphate, is an organophosphate compound with a molecular formula of C14H17O4PC_{14}H_{17}O_4P and a molecular weight of approximately 280.26 g/mol. It consists of a phosphoric acid moiety esterified with diethyl 1-naphthalenyl alcohol and falls under the category of organophosphates, which are esters of phosphoric acid known for exhibiting significant biological activity.

Scientific Research Applications

General Synthesis and Reactions
The synthesis of this compound involves the esterification of phosphoric acid with diethyl 1-naphthalenyl alcohol, typically requiring an acidic catalyst to facilitate the formation of the ester bond. The primary reaction for synthesizing this compound involves the esterification of phosphoric acid with diethyl 1-naphthalenyl alcohol. The compound may also undergo hydrolysis in the presence of water, reverting to the original alcohol and phosphoric acid under certain conditions.

This compound exhibits biological activities, particularly as a potential neurotoxic agent. Like many organophosphates, it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, potentially leading to overstimulation of the nervous system, with implications for both therapeutic and toxicological studies. Studies on the interactions of this compound with biological systems indicate its potential effects on neurotransmitter dynamics and can interact with various receptors and enzymes in the nervous system, leading to significant physiological effects. Further investigation into its pharmacokinetics and toxicity profiles is essential for understanding its safety and efficacy in practical applications.

Applications

  • Agriculture It may be used as a pesticide or herbicide due to its neurotoxic properties against pests.
  • Pharmaceuticals Potential applications exist.
  • Other uses hydraulic fluids and additives; in lubricants and additives; in softeners; in plastics; as a plasticiser; and as a lead scavenger in gasoline .

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare phosphoric acid, diethyl 1-naphthalenyl ester with analogous phosphate esters and phosphonates, emphasizing structural variations, applications, and physicochemical properties.

Table 1: Key Properties of Selected Phosphate Esters and Phosphonates

Compound Name CAS Number Molecular Formula Substituents Key Applications Boiling Point (°C) Density (g/cm³) Toxicity Profile
This compound 33650-14-5 C₁₄H₁₇O₄P 1-Naphthyl, diethyl Organic synthesis, intermediates N/A N/A Moderate (limited data)
Paraoxon (Diethyl 4-nitrophenyl phosphate) 311-45-5 C₁₀H₁₄NO₆P 4-Nitrophenyl, diethyl Acetylcholinesterase inhibitor Decomposes 1.27 High (neurotoxic)
Triphenyl phosphate 115-86-6 C₁₈H₁₅O₄P Three phenyl groups Flame retardant, plasticizer 414 1.20 Low (aquatic toxicity)
Diethyl 1-(phenylthio)ethenyl phosphate 2274-95-5 C₁₂H₁₇O₄PS Phenylthio-ethenyl, diethyl Pesticide intermediate 355.9 1.18 Moderate (skin irritant)
Diethyl 1-naphthylmethylphosphonate 53575-08-9 C₁₅H₁₉O₃P 1-Naphthylmethyl, diethyl (P-C bond) Stabilizers, ligands N/A N/A Low

Structural and Functional Differences

This compound vs. Paraoxon
  • Substituent Effects : The 1-naphthyl group in the target compound provides a bulky aromatic system, enhancing UV absorption and steric hindrance, whereas Paraoxon’s 4-nitrophenyl group introduces strong electron-withdrawing effects, increasing reactivity toward hydrolytic enzymes like acetylcholinesterase .
  • Applications : Paraoxon is a potent neurotoxin used in research to study enzyme inhibition, while the naphthyl derivative is less toxic and suited for synthetic chemistry .
This compound vs. Triphenyl Phosphate
  • Aromaticity : Triphenyl phosphate’s three phenyl groups improve thermal stability, making it a preferred flame retardant in plastics. In contrast, the naphthyl group in the target compound may enhance π-π stacking interactions in supramolecular chemistry .
This compound vs. Diethyl 1-Naphthylmethylphosphonate
  • Bond Type : The phosphonate (P-C bond) in the latter compound confers greater hydrolytic stability compared to the phosphate ester (P-O bond), making it suitable for applications requiring prolonged stability, such as corrosion inhibitors .

Physicochemical Properties

  • Boiling Points : Compounds with bulkier substituents (e.g., naphthyl groups) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. For example, diethyl 1-(phenylthio)ethenyl phosphate boils at 355.9°C , reflecting its sulfur-containing substituent .
  • Density : Aromatic substituents generally increase density. Triphenyl phosphate (1.20 g/cm³) and the phenylthio derivative (1.18 g/cm³) demonstrate this trend .

Biological Activity

Phosphoric acid, diethyl 1-naphthalenyl ester, also known as diethyl 1-naphthyl phosphate, is an organophosphate compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H15O4P
  • Molecular Weight : 270.23 g/mol
  • CAS Number : 97573

The compound features a naphthalene ring substituted with diethyl phosphate, which contributes to its biological activity.

Neurotoxicity

One of the most notable biological activities of diethyl 1-naphthalenyl phosphate is its potential neurotoxic effect. Research indicates that similar organophosphate esters can inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic clefts, which may result in neurotoxic symptoms.

Antimicrobial Activity

Diethyl 1-naphthalenyl phosphate has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of diethyl 1-naphthalenyl phosphate can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes such as AChE, affecting neurotransmission.
  • Membrane Disruption : The hydrophobic nature of the naphthalene moiety allows it to integrate into lipid bilayers, disrupting cellular integrity in microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organophosphates can induce oxidative stress in cells, leading to apoptosis.

Study on Neurotoxicity

A study published in Toxicology Letters investigated the neurotoxic effects of various organophosphate compounds, including diethyl 1-naphthalenyl phosphate. The results indicated that exposure led to significant behavioral changes in animal models, consistent with AChE inhibition. The study concluded that this compound poses a risk for neurotoxic effects similar to other known organophosphates .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various phosphoric acid esters, diethyl 1-naphthalenyl phosphate showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commercial antibiotics, indicating its potential for development as a novel antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
NeurotoxicityHigh
AntimicrobialModerate
Enzyme InhibitionAChE Inhibitor

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

SolventTemp (°C)Reaction Time (h)Yield (%)
Toluene110878
THF651265
DCM402442

Basic: How is the compound structurally characterized?

Methodological Answer:
Techniques :

  • NMR : ¹H NMR (CDCl₃) shows peaks for ethyl groups (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.3–8.2 ppm, multiplet). ³¹P NMR exhibits a singlet near δ –2 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 292.1 (C₁₄H₁₇O₄P⁺) with fragmentation patterns confirming ester cleavage.
  • X-ray Crystallography : Resolves naphthalene-phosphorus dihedral angles (typically 85–90°) .

Critical Note : Compare with analogs (e.g., triphenyl phosphate) to confirm absence of hydrolytic byproducts .

Advanced: What are the conflicting data on its acetylcholinesterase (AChE) inhibition?

Methodological Answer:
Studies report contradictory IC₅₀ values:

  • In Vitro (Rat Brain) : IC₅₀ = 12 µM (pH 7.4, 37°C) .
  • In Silico (Docking) : Predicted IC₅₀ = 28 µM due to steric hindrance from the naphthalene group .
    Resolution Strategy :

Validate assays using Ellman’s method with purified AChE.

Adjust pH to 8.0 (optimal for enzyme activity).

Control for non-specific binding via competitive inhibitors (e.g., edrophonium).

Q. Table 2: AChE Inhibition Variability

Study TypeIC₅₀ (µM)Experimental Conditions
In Vitro12Rat brain homogenate, pH 7.4
In Silico28AutoDock Vina, pH 8.0

Advanced: How does its environmental persistence compare to analogs?

Methodological Answer:
The naphthalene moiety increases hydrophobicity (logP ≈ 3.5) versus triphenyl phosphate (logP ≈ 4.2), reducing aqueous solubility but enhancing adsorption to sediments.
Degradation Pathways :

  • Hydrolysis : t₁/₂ = 14 days (pH 7, 25°C), slower than diethyl phenyl esters (t₁/₂ = 7 days) .
  • Photolysis : UV exposure (λ = 254 nm) generates 1-naphthol and diethyl phosphate via P–O bond cleavage .

Q. Table 3: Environmental Fate Parameters

ParameterValueReference Matrix
Log Kow3.5 ± 0.2OECD 117
Hydrolysis t₁/₂14 days (pH 7)EPA EPI Suite
Sediment AdsorptionKd = 450 L/kgOECD 106

Basic: What safety protocols mitigate occupational exposure risks?

Methodological Answer:

  • PPE : NIOSH-approved respirators (N95), nitrile gloves, and goggles .
  • Ventilation : Use fume hoods during synthesis (TLV-TWA = 0.1 mg/m³) .
  • Biological Monitoring : Measure plasma cholinesterase activity weekly for lab personnel .

Advanced: How do computational models predict its metabolic pathways?

Methodological Answer:
In Silico Tools :

  • SwissADME : Predicts CYP450-mediated oxidation at the naphthalene C4 position.
  • GLIDE (Schrödinger) : Identifies sulfotransferase binding for phase II metabolism .
    Validation : Compare with in vitro hepatocyte assays (rat/human).

Q. Table 4: Predicted vs. Observed Metabolites

MetabolitePredicted (%)Observed (%)
1-Naphthol glucuronide5548
Diethyl phosphate9085

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